N-cyclopropyl-1H-pyrazole-4-carboxamide
Description
Overview of Pyrazole (B372694) Heterocycles in Academic Discovery
Pyrazole and its derivatives are a prominent class of N-heterocyclic compounds that have garnered considerable attention in academic and industrial research. researchgate.net These five-membered aromatic rings, containing two adjacent nitrogen atoms, serve as versatile building blocks in organic synthesis. researchgate.netresearchgate.net The unique structural and electronic properties of the pyrazole ring have made it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. nih.gov
The discovery of pyrazole dates back to the 19th century, and since then, its derivatives have been found to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. researchgate.netnih.gov This has led to the incorporation of the pyrazole core into numerous FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban. nih.gov The adaptability of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties for various applications. researchgate.net
Significance of the Pyrazole-4-carboxamide Scaffold in Medicinal and Agrochemical Chemistry
Within the broader family of pyrazoles, the pyrazole-4-carboxamide scaffold has proven to be of particular importance in both medicinal and agrochemical chemistry. nih.govnih.gov This structural motif is a key component in a number of commercially successful fungicides and insecticides. nih.gov A significant area of research for pyrazole-4-carboxamides is their role as succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.netnih.gov SDHIs disrupt the mitochondrial respiratory chain in fungi, leading to their demise. This mechanism of action has made pyrazole-4-carboxamide derivatives a focal point for the development of new and effective fungicides to combat plant diseases that threaten crop yields. nih.gov
In the realm of medicinal chemistry, pyrazole-4-carboxamide derivatives have been investigated for their potential as antibacterial and anticancer agents. nih.govnih.gov For instance, research has explored their ability to act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant bacterial strains. The versatility of the pyrazole-4-carboxamide scaffold allows for the systematic modification of its structure to optimize its interaction with specific biological targets, a key strategy in modern drug discovery.
Scope and Research Trajectories for N-cyclopropyl-1H-pyrazole-4-carboxamide
Current and future research on this compound is likely to follow several key trajectories:
Agrochemical Applications: A primary focus will likely be the continued exploration of its potential as a fungicide, particularly as an SDHI. Research will aim to define its spectrum of activity against various plant pathogens and to understand its structure-activity relationships to design even more potent analogs. nih.gov
Medicinal Chemistry: Investigations into its potential as a therapeutic agent are also a plausible avenue. This could include screening for antibacterial, antiviral, or anticancer activities, building upon the known biological potential of the pyrazole-4-carboxamide scaffold.
Synthesis and Analogs: The development of efficient and scalable synthetic routes to this compound and its derivatives will be crucial for further research. The creation of a library of related compounds with variations in other parts of the molecule will enable a more thorough exploration of its biological potential.
The following table provides a summary of key research areas for pyrazole-containing compounds:
| Research Area | Focus | Key Findings |
| Agrochemicals | Development of new fungicides and insecticides. | Pyrazole-4-carboxamides are effective succinate dehydrogenase inhibitors (SDHIs). researchgate.netnih.gov |
| Medicinal Chemistry | Discovery of new therapeutic agents. | Pyrazole core is present in numerous FDA-approved drugs for various diseases. nih.gov |
| Organic Synthesis | Use as versatile building blocks. | The pyrazole ring allows for extensive and diverse functionalization. researchgate.net |
An in-depth exploration of the synthetic methodologies for producing this compound and its related analogues reveals a field rich with both established and innovative chemical strategies. These approaches focus on the efficient construction of the core pyrazole-4-carboxamide structure and the introduction of specific substituents, such as the N-cyclopropyl group.
Structure
3D Structure
Properties
CAS No. |
952674-78-1 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-cyclopropyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C7H9N3O/c11-7(10-6-1-2-6)5-3-8-9-4-5/h3-4,6H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
PTLBEXZFXKJPNC-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CNN=C2 |
Canonical SMILES |
C1CC1NC(=O)C2=CNN=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclopropyl 1h Pyrazole 4 Carboxamide Analogues
Rational Design Principles for N-cyclopropyl-1H-pyrazole-4-carboxamide Derivatives
The rational design of analogues based on the this compound scaffold is a multidisciplinary effort that leverages computational and structural biology insights to create molecules with enhanced efficacy and desirable properties. mdpi.com A primary strategy involves structure-based drug design, where the three-dimensional structure of a biological target, such as an enzyme or receptor, is used to guide the modification of the lead compound. nih.gov For instance, in the development of succinate (B1194679) dehydrogenase (SDH) inhibitors for fungicidal applications, the design process often starts with highly active parent structures like fluxapyroxad. nih.govresearchgate.net Molecular docking simulations are employed to predict how newly designed derivatives will bind to the active site of the target protein, such as the interaction with key amino acid residues like tryptophan (Trp 173) in the SDH enzyme. nih.govresearchgate.net
Another key design principle is scaffold hopping, where the core pyrazole (B372694) structure is replaced with other heterocyclic systems to explore new chemical space and improve properties like metabolic stability or to circumvent existing patents. nih.gov This approach, combined with bioisosteric replacement, allows for the substitution of functional groups with others that have similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.netlookchem.com For example, pyrazoles have been investigated as suitable bioisosteres for amide functional groups. researchgate.netlookchem.com
The design process also focuses on optimizing pharmacokinetic properties. Modifications are introduced to reduce cytochrome P450 (CYP) inhibition and induction potential, which are common liabilities in drug development. researchgate.net For example, converting a thiazole (B1198619) ring to an oxazole (B20620) and introducing specific alkyl substituents on the pyrazole ring have been shown to be effective strategies for mitigating CYP1A2 induction. researchgate.net The overarching goal is to systematically modify the lead structure to enhance target affinity, selectivity, and drug-like properties through an iterative process of design, synthesis, and biological evaluation. researchgate.netnih.gov
Positional and Substituent Effects on Biological Activity and Physicochemical Attributes
The biological activity and physicochemical characteristics of this compound analogues are highly sensitive to the nature and position of substituents on the core scaffold.
Substitutions on the Pyrazole Ring System (e.g., 1, 3, 5 positions)
Modifications to the pyrazole ring are critical for modulating biological activity. Structure-activity relationship (SAR) studies on pyrazole derivatives as cannabinoid receptor antagonists have established clear requirements for potent activity. nih.gov
1-Position: A 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring is often crucial for high CB1 receptor antagonistic activity. nih.gov In other applications, such as IRAK4 inhibitors, modifying the alkyl substituent at the 1-position with branched alkyl groups (e.g., isobutyl) or saturated heterocycles (e.g., oxan-4-yl) has been shown to be effective in reducing undesirable properties like CYP1A2 induction. researchgate.net
3-Position: For CB1 antagonists, a carboxamide group at the C3-position is a key structural requirement. nih.gov In the development of succinate dehydrogenase inhibitors (SDHIs), introducing a difluoromethyl group at this position has proven effective. nih.gov
5-Position: A para-substituted phenyl ring at the C5-position is vital for potent CB1 antagonism. The most potent compounds in one series featured a p-iodophenyl group at this position. nih.gov
The following table summarizes the impact of substitutions on the pyrazole ring in the context of CB1 receptor antagonists.
| Position | Substituent | Effect on CB1 Antagonistic Activity | Reference |
| 1 | 2,4-dichlorophenyl | Essential for potent activity | nih.gov |
| 3 | Carboxamido group | Key structural requirement | nih.gov |
| 5 | p-substituted phenyl (e.g., p-iodophenyl) | Crucial for high potency | nih.gov |
Alterations of the Carboxamide Linker and N-substituents
In another study on IRAK4 inhibitors, a series of N-(1H-pyrazol-4-yl)carboxamides were developed by replacing a polar core with more lipophilic bicyclic systems, which led to highly permeable inhibitors with excellent potency. nih.gov The replacement of the pyrazole C3-carboxamide itself with bioisosteres like a 5-alkyl oxadiazole ring has also been explored, leading to a new class of derivatives with promising activity at CB1 receptors. psu.edu This indicates that while the carboxamide linker is important, it can be successfully replaced by other functional groups to modulate activity and properties. psu.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. youtube.com For pyrazole and carboxamide derivatives, QSAR studies are instrumental in predicting the activity of new, unsynthesized compounds, thereby streamlining the discovery process. researchgate.netej-chem.org
A typical QSAR study involves several steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ or EC₅₀ values) is selected. researchgate.netnih.gov
Descriptor Calculation: Molecular descriptors, which are numerical values representing the physicochemical properties or structural features of the molecules, are calculated. researchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that links the descriptors to the biological activity. nih.govderpharmachemica.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net
In a study on N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives as anti-tubercular agents, a QSAR model was developed that successfully predicted the activity of new compounds. researchgate.net The model identified key descriptors that influence activity, allowing for the in silico design of more potent molecules. researchgate.net Similarly, 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency distance matrix descriptors were highly influential on their inhibitory activity. nih.gov These models, once validated, serve as powerful tools to guide the synthesis of analogues with improved potency. youtube.com
Conformational Analysis and Bioisosteric Replacements in Pyrazole-4-carboxamide Derivatives
Conformational analysis and bioisosteric replacement are crucial strategies in the optimization of pyrazole-4-carboxamide derivatives. Conformational analysis examines the spatial arrangement of atoms in a molecule, which is critical for its interaction with a biological target. Molecular modeling studies can reveal the three-dimensional structural overlap between a lead compound and its analogues, providing a rationale for observed SAR. acs.org
Bioisosterism involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of retaining or enhancing biological activity while improving other properties. lookchem.com This concept is fundamental to modern medicinal chemistry. researchgate.net
Several bioisosteric replacements have been successfully applied to the pyrazole-4-carboxamide scaffold:
Pyrazole Ring Replacement: In analogues of the CB1 antagonist rimonabant, the 1,5-diarylpyrazole motif has been successfully replaced with thiazoles, triazoles, and imidazoles. acs.orgnih.gov These replacements yielded compounds with significant CB1 antagonistic activity, demonstrating that these heterocycles are effective bioisosteres for the pyrazole ring. acs.orgnih.gov
Carboxamide Moiety Replacement: The pyrazole C3-carboxamide moiety has been replaced with a 5-alkyl oxadiazole ring. psu.edu This modification resulted in a novel class of compounds with potent CB1 antagonism, indicating that the oxadiazole can effectively mimic the function of the carboxamide group in this context. psu.edu
General Amide Bioisosteres: Studies have also shown that pyrazoles themselves can serve as suitable bioisosteric replacements for amide functional groups in other chemical series. researchgate.netlookchem.com
The following table provides examples of bioisosteric replacements for the pyrazole-4-carboxamide scaffold.
| Original Moiety | Bioisosteric Replacement | Target/Application | Outcome | Reference |
| 1,5-Diarylpyrazole | Thiazole, Triazole, Imidazole | CB1 Receptor Antagonists | Retained CB1 antagonistic activity | acs.orgnih.gov |
| Pyrazole C3-Carboxamide | 5-Alkyl Oxadiazole | CB1 Receptor Antagonists | Potent CB1 antagonism | psu.edu |
| Amide Functional Group | Pyrazole | PrCP Inhibitors | Suitable replacement with potency restored after further modifications | researchgate.netlookchem.com |
These studies underscore the flexibility of the pyrazole-4-carboxamide scaffold and the power of bioisosteric replacement in discovering new chemical entities with optimized therapeutic or agrochemical potential.
Preclinical Biological Activity Profiling of N Cyclopropyl 1h Pyrazole 4 Carboxamide and Its Analogues
In Vitro Efficacy Assessments in Cellular and Enzymatic Assays
In vitro studies are crucial for determining the preliminary efficacy and mechanism of action of new chemical entities. For N-cyclopropyl-1H-pyrazole-4-carboxamide and its analogues, these assessments have spanned antimicrobial, anti-inflammatory, and enzyme- and receptor-modulating activities.
The pyrazole (B372694) carboxamide scaffold is a recurring motif in the development of new antimicrobial agents. sigmaaldrich.comnih.gov Derivatives have been synthesized and evaluated against a variety of microbial pathogens, including bacteria, fungi, and protozoa.
Antibacterial Activity: A unique class of pyrazole-based molecular hybrids linked to aryl amines via a carboxamide bond has been synthesized and tested for antibacterial properties. nih.gov In these studies, compounds featuring electron-donating groups showed significant inhibition of bacterial growth against both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. nih.gov Similarly, a series of 3,5-disubstituted pyrazole-1-carboxamides demonstrated antimicrobial potential. The antibacterial activity of these compounds was evaluated, indicating the promise of this structural class.
Antifungal Activity: Pyrazole carboxamide derivatives are recognized for their fungicidal activity, which is significant in both medicine and agriculture. A series of novel pyrazole carboxamides were synthesized and evaluated in vitro against several phytopathogenic fungi. Certain compounds, such as 7af, 7bc, 7bg, 7bh, and 7bi, displayed moderate antifungal activity. Another study focusing on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives found that some compounds exhibited notable inhibition against fungi like Gibberella zeae. The isoxazolol pyrazole carboxylate analogue 7ai showed particularly strong activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. Furthermore, novel pyrazole-4-carboxamides designed as potential succinate (B1194679) dehydrogenase inhibitors (SDHI) have demonstrated excellent activity against R. solani.
Antiprotozoal Activity: The search for new antiprotozoal agents has also included pyrazole derivatives. Research into highly substituted pyrazoles has identified compounds effective against protozoa. Specifically, pyrazole derivatives 14d and 14e were identified as potent antiplasmodial agents, inhibiting both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum at micromolar concentrations. These compounds were also effective against Leishmania infantum and Leishmania tropica.
Table 1: In Vitro Antimicrobial Activity of Selected Pyrazole Carboxamide Analogues
| Compound Name/Identifier | Target Organism | Activity Metric | Result | Source |
|---|---|---|---|---|
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani (Fungus) | EC50 | 0.37 μg/mL | |
| Pyrazole (14d) | Plasmodium falciparum (Protozoa) | Inhibition | Effective at μM concentrations | |
| Pyrazole (14e) | Leishmania infantum (Protozoa) | Inhibition | Effective at μM concentrations | |
| Compound 7d (SDHI) | Rhizoctonia solani (Fungus) | EC50 | 0.046 μg/mL | |
| Compound 12b (SDHI) | Rhizoctonia solani (Fungus) | EC50 | 0.046 μg/mL |
Pyrazole derivatives are well-regarded for their anti-inflammatory potential. Cellular models are instrumental in elucidating the mechanisms behind this activity. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that pyrazole-thiazole hybrids can achieve significant reductions in inflammatory markers, such as an 85% decrease in IL-6 at a 5 μM concentration. The anti-inflammatory effects of pyrazole compounds are often linked to their ability to modulate key signaling pathways, including the suppression of nuclear factor-κB (NF-κB) and the inhibition of cytokines. A library of pyrazolo[1,5-a]quinazoline-3-carboxamide derivatives was screened for their ability to inhibit LPS-induced NF-κB activity in human monocytic cells, identifying several compounds with potent anti-inflammatory effects.
The therapeutic potential of this compound and its analogues is often linked to their ability to selectively inhibit key enzymes involved in disease pathology.
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a key target for anti-inflammatory drug development. A series of N-pyrazole, N'-aryl ureas has been reported as potent p38 inhibitors. These compounds bind to a key domain that is distinct from the ATP binding site. Structural modifications to this class of inhibitors led to significant improvements in binding and cellular potency, culminating in the selection of BIRB 796 as a clinical candidate for treating inflammatory diseases.
NAPE-PLD Inhibition: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. The search for chemical probes to modulate NAE biosynthesis led to the discovery of LEI-401, a potent NAPE-PLD inhibitor. While LEI-401 itself is a pyrimidine-carboxamide, its discovery highlights the potential for carboxamide-containing scaffolds to target this enzyme system. Conversely, small molecule activators of NAPE-PLD, such as a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides, have also been identified.
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are important enzymes in neurotransmitter metabolism. While the broader class of carboxamides has been investigated for MAO inhibition, specific data for 1H-pyrazole-4-carboxamides is limited. nih.gov However, related pyrazoline (dihydropyrazole) derivatives have shown potent and selective MAO-B inhibitory activity. nih.gov
PAK4 Kinase Inhibition: p21-activated kinase 4 (PAK4) is overexpressed in multiple tumors, making it an attractive target for anticancer agents. A 3-amino-5-cyclopropyl-pyrazole fragment has been identified as a key component in a potent PAK4 inhibitor, highlighting the relevance of the cyclopropyl-pyrazole scaffold. Additionally, a novel series of pyrazolo[3,4-d]pyrimidine derivatives has been developed as potent type I ½ PAK4 inhibitors.
Table 2: Enzyme Inhibition by Selected Pyrazole Analogues
| Compound Name/Identifier | Enzyme Target | Assay Type | Result (IC50/Ki) | Source |
|---|---|---|---|---|
| BIRB 796 | p38 MAP Kinase | Kinase Inhibition | Potent cellular activity | |
| 2,4-Diaminoquinazoline 10 | PAK4 | Kinase Inhibition | IC50 = 60 nM | |
| SPA7012 | PAK4 | Kinase Inhibition | Potent inhibition | |
| Compound 7d | Succinate Dehydrogenase (SDH) | Enzymatic Inhibition | IC50 = 3.293 μM |
The Cannabinoid Type 1 (CB1) receptor is a prominent target for pyrazole carboxamide analogues, particularly in the context of metabolic disorders. The diaryl-pyrazole derivative Rimonabant was the first selective CB1 receptor antagonist to be well-characterized. Structure-activity relationship (SAR) studies have shown that a 1,5-diarylpyrazole core is crucial for this activity.
A study focused on diaryl-pyrazole-3-carboxamides containing cycloalkyl groups led to the identification of several novel CB1 antagonists with high potency (Ki ≤ 5 nM). Among these, 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide (compound 11r) was identified as having a particularly favorable pharmacological profile. SAR studies confirm that for potent CB1 antagonism, a para-substituted phenyl ring at the pyrazole-5 position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position are preferred structural features.
Table 3: Receptor Binding Affinity of Selected Pyrazole Analogues
| Compound Name/Identifier | Receptor Target | Assay Type | Result (Ki) | Source |
|---|---|---|---|---|
| Rimonabant | Cannabinoid Receptor 1 (CB1) | Receptor Binding | 2 nM | |
| Compound 11r | Cannabinoid Receptor 1 (CB1) | Receptor Binding | ≤ 5 nM |
In Vivo Efficacy in Non-Human Models (excluding human clinical trials)
Following promising in vitro results, lead compounds are often advanced to in vivo models to assess their efficacy in a more complex biological system.
Analogues of this compound have demonstrated efficacy in various rodent models of disease.
Models of Inflammation: A series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were investigated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. All synthesized compounds were found to be potent anti-inflammatory agents in this acute inflammation model.
Models of Metabolic Disease: The CB1 antagonist 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide (compound 11r) exhibited outstanding efficacy in reducing serum lipid parameters in rodent models of metabolic syndrome, demonstrating a favorable pharmacological profile compared to clinical reference compounds.
Molecular Mechanism of Action Investigations for N Cyclopropyl 1h Pyrazole 4 Carboxamide
Identification of Molecular Targets and Ligand Binding Interactions
Research into the pyrazole (B372694) carboxamide scaffold has identified several potential molecular targets, primarily within the realms of oncology and agrochemicals. While direct and exhaustive binding studies on N-cyclopropyl-1H-pyrazole-4-carboxamide are not extensively detailed in publicly available literature, investigations into structurally related compounds provide significant insights into its probable molecular interactions.
Derivatives of pyrazole carboxamide have been recognized for their inhibitory activity against a range of kinases. For instance, certain imidazo[1,2-b]pyrazole-7-carboxamides have demonstrated the ability to inhibit spleen tyrosine kinase (Syk) with IC50 values in the sub-micromolar range. core.ac.uk Furthermore, this class of compounds has been identified as potential Bruton's tyrosine kinase (Btk) inhibitors, which is significant in the treatment of hematological cancers. core.ac.uk Another key kinase target that has emerged is Hematopoietic Progenitor Kinase 1 (HPK1), where aminopyrazine compounds featuring a pyrazole carboxamide moiety, including this compound, have been investigated as inhibitors. google.com
Beyond kinases, other enzymatic targets have been identified. Notably, ethyl ester analogs of imidazo[1,2-b]pyrazoles have been shown to be potent catalytic inhibitors of topoisomerase IIα, a critical enzyme in DNA replication and chromosome segregation. core.ac.uk This suggests a potential mechanism for inducing cytotoxicity in cancer cells.
In the context of its fungicidal properties, a patent for pyrazole carboxamide derivatives indicates a mode of action that may involve binding to different receptor sites in fungi. google.com This suggests that the compound could interfere with essential biological processes in phytopathogenic fungi.
The following table summarizes the potential molecular targets identified for pyrazole carboxamide derivatives, which may be relevant for this compound.
| Potential Molecular Target | Compound Class/Example | Implied Biological Effect |
| Spleen Tyrosine Kinase (Syk) | Imidazo[1,2-b]pyrazole-7-carboxamides | Anti-inflammatory, Anti-cancer |
| Bruton's Tyrosine Kinase (Btk) | Imidazo[1,2-b]pyrazole-7-carboxamides | Anti-cancer (hematological malignancies) |
| Topoisomerase IIα | Ethyl ester analogues of imidazo[1,2-b]pyrazoles | Anti-cancer |
| Hematopoietic Progenitor Kinase 1 (HPK1) | Aminopyrazine compounds with pyrazole carboxamide | Immuno-oncology |
| Fungal Receptors | Pyrazole carboxamide derivatives | Fungicidal |
Elucidation of Cellular Pathway Modulation by this compound
The engagement of this compound and its analogs with their molecular targets initiates a cascade of events that modulate key cellular pathways, most notably those involved in cell survival, proliferation, and apoptosis.
Studies on various pyrazole carboxamide derivatives have demonstrated their capacity to induce apoptosis in cancer cells. For example, a novel pyrrolyl-pyrazole-carboxamide, RS 2780, was found to inhibit the proliferation of HeLa and SW613-B3 cancer cells by activating the mitochondria-dependent apoptotic pathway. nih.gov This was evidenced by morphological and biochemical markers such as chromatin condensation, DNA fragmentation, and caspase activation. nih.gov
Further investigation into novel pyrazole carboxamides has revealed their ability to induce apoptosis in insect neuronal cells. One such study showed that a diarylamine-modified pyrazole carboxamide induced apoptosis in Helicoverpa zea cells through a mitochondrially dependent intrinsic pathway. nih.gov This was characterized by a decrease in the mitochondrial membrane potential, an increase in intracellular calcium ion concentration, and elevated caspase-3 activity. nih.gov The study also noted a decrease in Bcl-2 levels and an increase in cytochrome-c and Bax, further supporting the involvement of the mitochondrial pathway. nih.gov
A series of 1-methyl-1H-pyrazole-5-carboxamides, synthesized as inhibitors of the parasitic nematode Haemonchus contortus, were found to cause a dose-dependent inhibition of mitochondrial respiration, leading to cytotoxicity in rat hepatocytes. nih.gov This highlights the potential for this class of compounds to interfere with cellular energy metabolism.
The following table outlines the key cellular pathways modulated by pyrazole carboxamide derivatives.
| Cellular Pathway | Observed Effect | Investigated Compound(s) |
| Intrinsic Apoptosis Pathway | Activation, leading to cell death | Pyrrolyl-pyrazole-carboxamides (e.g., RS 2780), Diaryl-amine modified pyrazole carboxamides |
| Mitochondrial Respiration | Inhibition | 1-methyl-1H-pyrazole-5-carboxamides |
| Cell Proliferation | Inhibition | Pyrrolyl-pyrazole-carboxamides (e.g., RS 2780) |
Characterization of Allosteric and Orthosteric Binding Sites
The distinction between allosteric and orthosteric binding is crucial for understanding the specific mechanism of drug action. Orthosteric ligands bind to the primary, evolutionarily conserved active site of a receptor or enzyme, directly competing with the endogenous substrate. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the activity of the active site. researchgate.netnih.gov
Currently, there is a lack of specific published research that definitively characterizes the binding site of this compound on its potential molecular targets as either allosteric or orthosteric. However, the nature of its identified targets, such as kinase and topoisomerase enzymes, often involves competitive inhibition at the ATP-binding site or the substrate-binding site, which would be classified as orthosteric binding. For instance, many kinase inhibitors are designed to compete with ATP for binding in the catalytic cleft.
The development of allosteric modulators for G-protein coupled receptors (GPCRs) has gained significant traction as a therapeutic strategy, offering the potential for more nuanced pharmacological effects compared to orthosteric ligands. frontiersin.orgnih.gov While pyrazole-containing compounds have been explored as allosteric modulators for other receptor systems, specific data for this compound is not available. Future research, including co-crystallography studies and detailed kinetic analyses, will be necessary to elucidate the precise binding mode of this compound.
Kinetic and Thermodynamic Studies of Receptor-Ligand and Enzyme-Inhibitor Interactions
The kinetics and thermodynamics of the interaction between a ligand and its target provide valuable information about the binding affinity, residence time, and the energetic drivers of the interaction. Such studies are essential for rational drug design and optimization.
While comprehensive kinetic and thermodynamic data for the binding of this compound to its putative targets are not readily found in the public domain, studies on related pyrazole carboxamide inhibitors offer some insights. For example, the in vitro antitumor activity of a library of imidazo[1,2-b]pyrazole-7-carboxamides was evaluated against various cancer cell lines, providing IC50 values that indicate the concentration-dependent inhibitory potency of these compounds. core.ac.uk In one instance, small aliphatic substituents like cyclopropyl (B3062369) were well-tolerated, with only slight decreases in IC50 values observed compared to the hit compound. core.ac.uk
Research on inhibitors of human carbonic anhydrases (CAs) has highlighted the importance of thermodynamic and kinetic parameterization in developing isoform-selective inhibitors. nih.gov Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and stopped-flow assays are employed to determine parameters like the Gibbs free energy of binding (ΔG), enthalpy (ΔH), entropy (ΔS), and the association (kon) and dissociation (koff) rate constants. nih.gov The application of these methods to this compound and its interactions with its identified targets would provide a more complete understanding of its mechanism of action.
A study on novel pyrazole carboxamides as apoptosis inducers in insect neuronal cells reported IC50 values for several compounds, with one exhibiting a value of 9.04 μM, which was better than the reference compound fipronil (B1672679) (11.81 μM). nih.gov This provides a quantitative measure of the cytotoxic potency of these compounds.
The following table presents a conceptual framework for the types of kinetic and thermodynamic data that would be crucial for characterizing the interactions of this compound.
| Parameter | Description | Importance |
| IC50/EC50 | Concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. | Measures the potency of the compound. |
| Ki | Inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | Provides a measure of the binding affinity of the inhibitor to the enzyme. |
| kon (Association Rate Constant) | The rate at which the ligand binds to the target. | Contributes to the overall binding affinity and the speed of onset of action. |
| koff (Dissociation Rate Constant) | The rate at which the ligand dissociates from the target. | A key determinant of the duration of action (residence time). |
| ΔG (Gibbs Free Energy) | The overall energy change upon binding. | Indicates the spontaneity and strength of the binding interaction. |
| ΔH (Enthalpy) | The heat change upon binding. | Reflects the contribution of bond formation and breakage to the binding energy. |
| ΔS (Entropy) | The change in disorder upon binding. | Represents the contribution of changes in conformational freedom and solvent reorganization. |
Computational and Theoretical Chemistry Studies of N Cyclopropyl 1h Pyrazole 4 Carboxamide
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing critical insights into the binding mechanism and affinity. eurasianjournals.com For derivatives of the pyrazole (B372694) carboxamide scaffold, docking studies have been instrumental in elucidating interactions with various biological targets, including kinases, enzymes, and DNA. jst.go.jpnih.govresearchgate.net
In a typical docking simulation, the N-cyclopropyl-1H-pyrazole-4-carboxamide molecule is placed into the active site of a target receptor. The software then calculates the most stable binding poses, or conformations, and scores them based on binding energy. These studies often reveal key molecular interactions:
Hydrogen Bonds: The carboxamide group (-CONH-) is a prime site for forming hydrogen bonds with amino acid residues in the protein's active site, such as serine, tyrosine, or histidine. nih.gov The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The cyclopropyl (B3062369) group and the pyrazole ring itself are hydrophobic and can engage in van der Waals interactions with nonpolar residues like leucine, valine, and phenylalanine, contributing significantly to binding affinity. nih.gov
Electrostatic Interactions: The distribution of charge across the molecule can lead to favorable electrostatic interactions with charged or polar residues within the binding pocket. nih.gov
For instance, studies on similar pyrazole carboxamide derivatives targeting carbonic anhydrase have shown interactions with key residues like Phe131, Val135, and Pro202, as well as coordination with a crucial Zn+2 ion in the active site. nih.gov Similarly, when targeting DNA, the planar pyrazole ring and associated functional groups can fit into the minor groove, stabilized by van der Waals forces. jst.go.jp
| Target Protein | Ligand Scaffold | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Carbonic Anhydrase II (hCA II) | Pyrazole-carboxamide-sulfonamide | -8.11 | His94, His96, His119, Thr199, Pro202 | nih.gov |
| RET Kinase | Pyrazole derivative | -233.40 (MM/PBSA) | Ala807, Lys808 | nih.gov |
| DNA (Minor Groove) | 1H-pyrazole-3-carboxamide derivative | -7.50 | A6, T7, A18, T19 | jst.go.jp |
| Monoamine Oxidase-B (MAO-B) | Pyrazole carboxamide derivative | -8.9 | Tyr435, Gln206, Cys172, Tyr398 | researchgate.net |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. eurasianjournals.comresearchgate.net These methods are used to optimize the molecule's 3D geometry and to calculate a range of electronic properties that govern its reactivity and interactions. jcsp.org.pknih.gov
Frontier Molecular Orbitals (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. researchgate.net
HOMO: Represents the ability of a molecule to donate an electron. For pyrazole derivatives, the HOMO is often distributed across the pyrazole ring and adjacent π-systems. researchgate.net
LUMO: Represents the ability to accept an electron. The LUMO is typically located on the electron-deficient parts of the molecule. researchgate.net
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and stability. jcsp.org.pknih.gov A large energy gap suggests high stability and low reactivity, whereas a smaller gap indicates the molecule is more polarizable and reactive. nih.gov DFT studies on similar pyrazole carboxamides have calculated energy gaps that help rationalize their observed biological activities. researchgate.netjcsp.org.pk
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely show negative potential (red/yellow) around the carbonyl oxygen and pyrazole nitrogens, indicating sites prone to electrophilic attack or hydrogen bond donation. Positive potential (blue) would be expected around the amide and pyrazole N-H protons, highlighting regions for nucleophilic interaction.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyrazole-Carboxamide Derivative 1 | -5.44 | -1.21 | 4.23 | jcsp.org.pk |
| Pyrazole-Carboxamide Derivative 2 | -5.67 | -1.79 | 3.88 | jcsp.org.pk |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.962 | -2.504 | 4.458 | nih.gov |
| Azo-Pyrazole Derivative | -6.19 | -3.13 | 3.06 |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. eurasianjournals.com An MD simulation of the this compound docked in its protein target can validate the initial docking pose and provide deeper insights into the stability of the complex. nih.govnih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the positional deviation of the protein backbone and the ligand's heavy atoms from their initial starting positions over the course of the simulation. A stable, low-fluctuation RMSD for both the protein and the ligand suggests that the binding pose is stable and the complex is in equilibrium. nih.gov Studies on pyrazole derivatives often show ligand RMSD values stabilizing below 0.1 nm, indicating a stable conformation. nih.gov
Hydrogen Bond Analysis: MD simulations can monitor the formation and breakage of hydrogen bonds between the ligand and protein over time. The persistence of key hydrogen bonds throughout the simulation provides strong evidence of their importance for binding affinity and stability. nih.gov
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy, which correlates with the ligand's potency. nih.gov
For example, a 100 ns MD simulation of a pyrazole derivative bound to RET kinase showed that the ligand RMSD stabilized quickly and key hydrogen bonds with the hinge region residue Ala807 were maintained throughout the simulation, confirming a stable binding mode. nih.gov
| Parameter | Typical Value/Observation | Indication | Reference |
|---|---|---|---|
| Simulation Time | 50 - 100 ns | Sufficient time to assess complex stability. | nih.govnih.gov |
| Ligand RMSD | < 0.1 - 0.3 nm (after equilibration) | The ligand maintains a stable conformation in the binding pocket. | nih.gov |
| Protein RMSD | < 0.3 nm (after equilibration) | The overall protein structure remains stable upon ligand binding. | nih.gov |
| Hydrogen Bond Occupancy | Consistent presence of key H-bonds > 75% of simulation time | Indicates strong and stable hydrogen bonding interactions. | nih.gov |
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule, like this compound, that are required for its biological activity. A pharmacophore model is a 3D arrangement of features such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings.
This model can then be used as a 3D query in a process called virtual screening to rapidly search large chemical databases (containing millions of compounds) for other, structurally different molecules that match the pharmacophore. acs.orgnih.govchemmethod.com This is a powerful strategy for scaffold hopping—finding novel chemical structures that could have the same or improved biological activity.
For the this compound scaffold, a pharmacophore model might include:
A hydrophobic feature for the cyclopropyl group.
A hydrogen bond donor (the N-H of the amide).
A hydrogen bond acceptor (the C=O of the amide).
An aromatic ring feature for the pyrazole.
Studies have successfully used this approach for pyrazole derivatives to identify novel inhibitors for targets like α-glucosidase and cyclin-dependent kinase 8 (CDK8). chemmethod.comtandfonline.com The identified "hits" from virtual screening are then subjected to further computational analysis, such as molecular docking and MD simulations, before being prioritized for chemical synthesis and biological testing. chemmethod.com
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Preclinical Focus)
In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are used to computationally estimate these properties, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities before committing to costly synthesis and in vivo testing. mui.ac.irmanipal.edunih.gov
For this compound and its analogs, various ADME parameters can be predicted:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five are calculated to predict oral bioavailability. nih.govjohnshopkins.edu
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the compound will travel in the body.
Metabolism: Models can predict interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism and can be a source of drug-drug interactions. mdpi.com
Excretion: While harder to predict, some models estimate clearance rates.
Toxicity: Early toxicity flags, such as potential for AMES mutagenicity or hepatotoxicity, are often included in ADMET predictions. nih.govmui.ac.ir
Numerous studies on pyrazole carboxamide derivatives have utilized these predictive models, often showing good predicted oral absorption and drug-likeness, supporting their potential for further development. mui.ac.irnih.govjohnshopkins.edu
| ADME Parameter | Predicted Property/Value | Significance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | 0 violations | Good potential for oral bioavailability. | johnshopkins.edu |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. | mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | No | Low potential for CNS side effects. | mdpi.com |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions via this pathway. | mdpi.com |
| AMES Toxicity | Non-toxic | Low potential for mutagenicity. | nih.gov |
| Hepatotoxicity | Low risk | Reduced likelihood of causing liver damage. | nih.gov |
Preclinical Pharmacokinetics and Metabolism Studies of N Cyclopropyl 1h Pyrazole 4 Carboxamide
In Vitro Metabolic Stability Assessment in Non-Human Biological Matrices (e.g., liver microsomes, hepatocytes)
Information regarding the in vitro metabolic stability of N-cyclopropyl-1H-pyrazole-4-carboxamide in biological matrices from common preclinical species such as rats, mice, dogs, or monkeys is crucial for predicting its in vivo clearance and half-life. Typically, this involves incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.
For a comprehensive assessment, data would be presented in a table format, detailing key parameters like the half-life (t½) and intrinsic clearance (CLint) in each matrix. An example of how such data would be presented is shown below.
Table 1: Illustrative In Vitro Metabolic Stability Data for this compound
| Biological Matrix | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Rat | Data not available | Data not available |
| Liver Microsomes | Mouse | Data not available | Data not available |
| Liver Microsomes | Dog | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
| Hepatocytes | Mouse | Data not available | Data not available |
| Hepatocytes | Dog | Data not available | Data not available |
This table is for illustrative purposes only. No actual data for this compound was found.
Metabolite Identification and Elucidation of Metabolic Pathways
Identifying the metabolites of this compound is a critical step in understanding its biotransformation. This process involves incubating the parent compound with liver microsomes or hepatocytes, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the chemical structures of the resulting metabolites.
The primary metabolic pathways for a compound like this compound could potentially include oxidation, hydroxylation, or amide hydrolysis. A detailed study would characterize these pathways and the enzymes responsible, such as cytochrome P450 (CYP) isoforms.
Absorption and Distribution Profiles in Animal Models (excluding human data)
Studies on the absorption and distribution of this compound in animal models would provide insights into its bioavailability and tissue penetration. Key parameters determined in such studies include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the volume of distribution (Vd).
Data on tissue distribution would reveal whether the compound preferentially accumulates in specific organs or tissues.
Excretion Pathways and Mass Balance Studies
To understand how this compound and its metabolites are eliminated from the body, excretion and mass balance studies are necessary. These studies typically involve administering a radiolabeled version of the compound to animal models and then measuring the amount of radioactivity excreted in urine and feces over time. This allows for the determination of the primary routes of elimination and whether the compound is fully excreted or retained in the body.
Future Perspectives and Emerging Research Directions for N Cyclopropyl 1h Pyrazole 4 Carboxamide
Exploration of Novel Therapeutic Areas (excluding clinical human trials)
Research into pyrazole-4-carboxamide derivatives has identified promising potential in several therapeutic fields, primarily in oncology and infectious diseases. Preclinical studies are exploring mechanisms of action that go beyond established targets.
One area of significant interest is the development of these compounds as anticancer agents. Researchers have synthesized novel 1H-pyrazole-3-carboxamide derivatives, structural isomers of the 4-carboxamide series, and investigated their interaction with DNA. nih.gov One such derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrated a high DNA-binding affinity and the ability to cleave supercoiled plasmid DNA, suggesting that DNA may be a viable therapeutic target for this class of compounds. nih.gov
Beyond oncology, pyrazole-4-carboxamides are being evaluated for their antimicrobial properties. A recently synthesized series of derivatives was tested for antibacterial, antifungal, and antitubercular activity. japsonline.com The findings indicated that these compounds exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, as well as potent activity against fungal strains and the Mycobacterium tuberculosis H37Rv strain. japsonline.com The studies suggest that derivatives with electron-donating groups show enhanced antimicrobial effects. japsonline.com
Table 1: Preclinical Activity of Investigated Pyrazole (B372694) Carboxamide Derivatives
| Compound Class | Investigated Therapeutic Area | Key Preclinical Finding | Reference |
|---|---|---|---|
| 1H-pyrazole-3-carboxamide derivative | Anticancer | Exerted the highest DNA-binding affinity (K(pym-5)=1.06×10(5) M(-1)) and showed DNA cleavage activity. | nih.gov |
| Pyrazole-4-carboxamide derivatives | Antimicrobial | Showed potent activity against M. tuberculosis and various bacterial and fungal strains. | japsonline.com |
Development of Advanced Agrochemical Applications (e.g., Fungicides, Plant Growth Regulators)
The pyrazole-4-carboxamide core is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides that target the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.govacs.org Future research is focused on creating next-generation succinate dehydrogenase inhibitors (SDHIs) with improved efficacy, broader spectrums of activity, and novel modes of action to combat fungicide resistance. nih.gov
Recent studies have focused on designing and synthesizing novel pyrazole-4-carboxamide derivatives by modifying the amide side chain, which is a proven strategy for discovering potent SDHI fungicides. acs.org Researchers have developed derivatives with ether groups that show outstanding in vitro activity against a range of plant pathogens. acs.orgresearchgate.net For example, compounds 7d and 12b from one study displayed exceptional antifungal activity against Rhizoctonia solani, with EC₅₀ values significantly lower than commercial fungicides like boscalid (B143098) and fluxapyroxad. researchgate.net Molecular docking simulations confirm that these compounds interact effectively with the SDH enzyme, validating the design strategy. nih.gov
The primary goals in this field are to develop agents that can overcome existing resistance issues and to design low-impact chemicals that sustainably meet agricultural needs. nih.gov
Table 2: Fungicidal Activity of Novel Pyrazole-4-Carboxamide Derivatives Against Rhizoctonia solani
| Compound | EC₅₀ (μg/mL) | Reference |
|---|---|---|
| Compound 7d | 0.046 | researchgate.net |
| Compound 12b | 0.046 | researchgate.net |
| Boscalid (Commercial Fungicide) | 0.741 | researchgate.net |
| Fluxapyroxad (Commercial Fungicide) | 0.103 | researchgate.net |
Material Science Applications of N-cyclopropyl-1H-pyrazole-4-carboxamide Derivatives
An exciting and relatively new frontier for pyrazole-4-carboxamide derivatives is their application in material science. The pyrazole and carboxylate functional groups are excellent ligands for coordinating with metal ions, making them ideal building blocks for creating advanced materials like metal-organic frameworks (MOFs) and coordination polymers. rsc.orgmdpi.com
These materials possess high porosity, tunable structures, and diverse functionalities, with applications in several fields:
Gas Capture and Storage: Researchers have synthesized pyrazolate-based MOFs, such as Al-3.5-PDA (or MOF-303), which demonstrate a remarkable ability to selectively capture and store harmful volatile organic compounds like formaldehyde (B43269) from indoor air. nih.govresearchgate.net These materials are reusable and can be regenerated without significant energy cost, aligning with sustainable development goals. nih.govresearchgate.net
Catalysis: The stability of pyrazolate-based MOFs makes them robust platforms for heterogeneous catalysis. acs.org A copper-based pyrazolate MOF, PCN-300, has been shown to efficiently catalyze challenging organic reactions, demonstrating synergy between the framework and the active metal sites. acs.org
Luminescent Materials and Sensors: By incorporating pyrazole ligands into coordination polymers with metals like silver(I), scientists have created materials with "turn-on" fluorescence properties. rsc.org These luminescent materials have potential applications as chemical sensors, for example, in detecting nitrile compounds. rsc.org
The ability to fine-tune the structure of these materials by selecting different metal ions and modifying the pyrazole ligand opens up a vast design space for creating functional materials with tailored properties. rsc.org
Integration with Artificial Intelligence and Machine Learning for Targeted Compound Discovery
The discovery and optimization of novel pyrazole-4-carboxamide derivatives is being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly streamlining the research and development process.
Key applications of AI/ML in this field include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties (e.g., solubility), and pharmacokinetic profiles (ADME) of new compound designs. This allows researchers to prioritize the synthesis of molecules with the highest probability of success.
De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as binding to a specific therapeutic target or exhibiting particular agrochemical traits. This moves beyond modifying existing scaffolds to exploring novel chemical space.
Target Identification and Interaction Prediction: AI tools can analyze biological data to help identify new therapeutic targets and predict how a given molecule will interact with a protein. This is crucial for understanding the mechanism of action and designing more selective compounds.
By leveraging AI and ML, researchers can more efficiently navigate the complex chemical space of pyrazole-4-carboxamide derivatives, reducing the time and cost associated with bringing new therapeutic and agrochemical products to fruition.
Challenges and Opportunities in Pyrazole-4-carboxamide Research and Development
The expanding research into pyrazole-4-carboxamides presents both significant opportunities and notable challenges.
Opportunities:
Therapeutic Versatility: The demonstrated preclinical activity against cancer and various pathogens opens the door for developing new classes of drugs for unmet medical needs. nih.govjapsonline.com
Sustainable Agriculture: There is a major opportunity to design next-generation SDHI fungicides that are more potent, have a broader range of action, and can overcome the growing problem of microbial resistance. acs.orgnih.gov
Advanced Materials: The use of these compounds as building blocks for MOFs and coordination polymers is a burgeoning field with potential applications in environmental remediation, catalysis, and advanced electronics. nih.govacs.orgrsc.org
Challenges:
Synthesis and Scalability: The synthesis of complex derivatives, particularly those designed by AI, can be challenging and requires the development of efficient, scalable, and environmentally friendly chemical protocols. nih.govresearchgate.net
Resistance Management: In agrochemical applications, the continuous evolution of resistance in plant pathogens necessitates ongoing innovation and the design of compounds with novel modes of action or multiple targets. nih.gov
Specificity and Off-Target Effects: In therapeutic development, ensuring high specificity for the intended biological target while minimizing off-target effects is a critical hurdle to overcome for any new drug candidate.
Data Requirements for AI: The effectiveness of AI and ML models is highly dependent on the availability of large, high-quality datasets. Generating sufficient data for training robust predictive models remains a significant undertaking.
Addressing these challenges will be key to unlocking the full potential of the this compound scaffold and its derivatives in the years to come.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-cyclopropyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives often involves coupling reactions. For example, EDCI/HOBt-mediated amidation in DMF is effective for forming carboxamide bonds, as seen in analogous compounds . Cyclopropylamine can be introduced via nucleophilic substitution or cross-coupling, with catalysts like copper(I) bromide and cesium carbonate improving efficiency in cyclopropane-containing systems . Moisture-sensitive intermediates require inert atmospheres (e.g., nitrogen), and yields are optimized by controlling temperature (e.g., 35°C for 48 hours) and stoichiometric ratios .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use multi-modal characterization:
- NMR : Compare and NMR shifts with reference data. For example, pyrazole protons typically resonate at δ 6.3–8.5 ppm, while cyclopropyl carbons appear at δ 5–15 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks). Discrepancies >2 ppm suggest impurities or incorrect adducts .
- HPLC : Purity >95% is achievable using reversed-phase columns (C18) with acetonitrile/water gradients .
Q. What are the critical safety considerations when handling pyrazole-carboxamide derivatives in the lab?
- Methodological Answer : While direct safety data for this compound is limited, analogous carboxamides require:
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, dichloromethane).
- Storage : Moisture-sensitive compounds should be stored under nitrogen at –20°C .
Advanced Research Questions
Q. How do substituents on the pyrazole ring affect the bioactivity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –CF, –CN) at the pyrazole 3-position enhance receptor binding affinity. For example, fluorophenyl substituents improve metabolic stability in cannabinoid receptor ligands . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases or GPCRs, guiding synthetic prioritization .
Q. What strategies mitigate low yields during the purification of this compound?
- Methodological Answer : Low yields often arise from:
- Byproduct Formation : Use scavengers (e.g., polymer-bound trisamine) to trap unreacted reagents.
- Chromatography : Preparative TLC (silica gel, PE:EA = 8:1) or flash chromatography resolves polar impurities .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Methodological Answer : Discrepancies may arise from solvent effects (e.g., CDCl vs. DMSO-d) or tautomerism. For example, pyrazole NH protons in DMSO-d appear downfield (δ 12–14 ppm) due to hydrogen bonding . Validate assignments via 2D NMR (HSQC, HMBC) and compare with computed chemical shifts (Gaussian 09, B3LYP/6-31G**) .
Q. What mechanistic insights explain the reactivity of cyclopropyl groups in carboxamide synthesis?
- Methodological Answer : Cyclopropane’s ring strain (≈27 kcal/mol) drives ring-opening under acidic/basic conditions. In cross-couplings, copper catalysts facilitate C–N bond formation via oxidative addition intermediates . Kinetic studies (e.g., monitoring by NMR) reveal that steric hindrance from the cyclopropyl group slows nucleophilic attack, favoring longer reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
